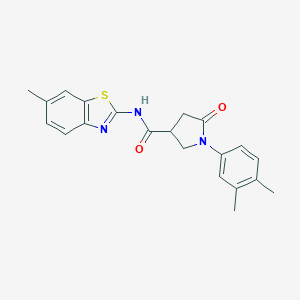
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. Additionally, this compound has been shown to activate certain pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which allows for the study of its potential applications in the pharmaceutical industry. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for the study of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the study of its potential applications in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, this compound may be studied for its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of this compound in the pharmaceutical industry.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 3,4-dimethylaniline and 6-methyl-1,3-benzothiazol-2-amine, followed by the reaction with 3-pyrrolidinecarboxylic acid. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C21H21N3O2S |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-12-4-7-17-18(8-12)27-21(22-17)23-20(26)15-10-19(25)24(11-15)16-6-5-13(2)14(3)9-16/h4-9,15H,10-11H2,1-3H3,(H,22,23,26) |
Clave InChI |
XJPFRAOKMJZXDN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)







